molecular formula C4H4BrN3O B1450828 6-Amino-5-bromopyrimidin-4(3H)-one CAS No. 6312-71-6

6-Amino-5-bromopyrimidin-4(3H)-one

Cat. No. B1450828
CAS RN: 6312-71-6
M. Wt: 190 g/mol
InChI Key: HZDFWPAVCWGZPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “6-Amino-5-bromopyrimidin-4(3H)-one” would likely involve a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms, one of which is part of a carbonyl group. The 5-position would have a bromine atom, and the 6-position would have an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-5-bromopyrimidin-4(3H)-one” are not available in the search results .

Scientific Research Applications

Structural and Tautomeric Properties

6-Amino-5-bromopyrimidin-4(3H)-one and its derivatives demonstrate interesting structural properties, including the ability to adopt different tautomeric forms. For example, studies have shown that these compounds can adopt either the 1H- or the 3H-tautomeric form in crystals, depending on the coformer used. Such versatility in tautomeric forms and the ability to form hydrogen-bond-based patterns related to Watson-Crick base pairs are notable characteristics (Gerhardt & Bolte, 2016).

Inhibitory and Biological Activity

The derivatives of 6-Amino-5-bromopyrimidin-4(3H)-one have been explored for various inhibitory and biological activities. For instance, certain derivatives have been identified as potent PDE5 inhibitors, showing high inhibition activity, which is backed by structural analysis of the enzyme-inhibitor complexes. This showcases the compound's potential in the field of medicinal chemistry (Gong et al., 2013).

Additionally, the antimicrobial potential of derivatives of 6-Amino-5-bromopyrimidin-4(3H)-one has been explored, with certain compounds showing significant antimicrobial activity against various bacteria and fungi (Attia et al., 2014).

Synthesis and Chemical Reactions

The compound and its derivatives serve as crucial intermediates in the synthesis of various chemical structures. For instance, reaction sequences involving 6-Amino-5-bromopyrimidin-4(3H)-one lead to novel compounds with potential utility in various fields of chemistry and pharmacology. This includes cascade reaction sequences that offer rapid routes to small molecules, showcasing the compound's role in innovative synthetic pathways (Gao et al., 2007).

Crystallographic and Supramolecular Studies

The compound's derivatives have been a subject of crystallographic and supramolecular studies, providing insights into their structural dynamics and interaction mechanisms. For example, studies on bromo-substituted derivatives reveal intricate supramolecular assembly facilitated by halogen and weaker hydrogen bonding, contributing to our understanding of molecular interactions in the solid state (Mocilac & Gallagher, 2014).

Safety And Hazards

The safety and hazards associated with “6-Amino-5-bromopyrimidin-4(3H)-one” are not available in the search results .

Future Directions

The future directions for research on “6-Amino-5-bromopyrimidin-4(3H)-one” are not clear from the available information .

properties

IUPAC Name

4-amino-5-bromo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDFWPAVCWGZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285065
Record name 6-Amino-5-bromopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-bromopyrimidin-4(3H)-one

CAS RN

6312-71-6
Record name 6312-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-bromopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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